N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative, a scaffold widely explored in medicinal chemistry for its kinase inhibitory properties . The compound features a 4-fluorophenyl group at the 1-position and a 3,5-dimethylphenylamine substituent at the 4-position. These substituents are hypothesized to enhance target binding affinity and metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5/c1-12-7-13(2)9-15(8-12)24-18-17-10-23-25(19(17)22-11-21-18)16-5-3-14(20)4-6-16/h3-11H,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEHPALDSZESEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including antiviral, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound has a molecular formula of C23H22FN5 and a molecular weight of approximately 399.45 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for diverse biological activities due to its ability to interact with various biological targets.
1. Antiviral Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have shown efficacy against herpes simplex virus type-1 (HSV-1). In a study assessing various derivatives, some exhibited EC50 values as low as 0.20 μM, demonstrating potent antiviral activity compared to standard antiviral agents .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. A notable investigation involved the assessment of its cytotoxic effects on various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in models such as FaDu hypopharyngeal tumor cells. The mechanism appears to involve apoptosis induction and disruption of cellular signaling pathways associated with cancer progression .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| FaDu | 5.0 | Induction of apoptosis |
| HT-29 | 7.2 | Disruption of signaling pathways |
| TK-10 | 6.5 | Cytotoxicity via cell cycle arrest |
3. Anti-inflammatory Effects
In addition to its antiviral and anticancer properties, the compound has shown promise as an anti-inflammatory agent. Studies utilizing molecular docking simulations indicate that it may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes . This inhibition can lead to reduced production of pro-inflammatory mediators.
Case Studies and Research Findings
Case Study 1: Antiviral Efficacy Against HSV-1
A study published in MDPI examined various pyrazolo[3,4-d]pyrimidine derivatives for their antiviral activity against HSV-1. The results highlighted that structural modifications significantly influenced the antiviral potency. Specifically, compounds with halogen substitutions at specific positions displayed enhanced activity .
Case Study 2: Anticancer Mechanisms in FaDu Cells
In vitro studies demonstrated that this compound induced apoptosis in FaDu cells through activation of caspase pathways and modulation of Bcl-2 family proteins . This suggests a potential therapeutic role in targeting head and neck cancers.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- N-(3-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (): This analog substitutes the 4-fluorophenyl group in the query compound with a 3-fluorophenyl moiety.
[3-(4-Fluorophenyl)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine () :
The 4-nitrophenyl group introduces a strong electron-withdrawing effect, which could enhance π-stacking interactions but reduce solubility compared to the 3,5-dimethylphenyl group in the query compound. The nitro group may also increase metabolic instability .
Pharmacokinetic and Physicochemical Properties
N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine () :
The dimethoxy substituents increase polarity (predicted pKa = 3.40) and solubility compared to the dimethyl groups in the query compound. However, methoxy groups may also accelerate oxidative metabolism, reducing bioavailability .- This contrasts with the query compound’s lipophilic dimethylphenyl group, which may enhance membrane permeability but limit aqueous solubility .
Structural and Activity Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
